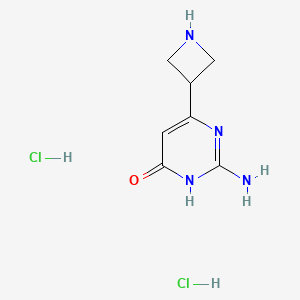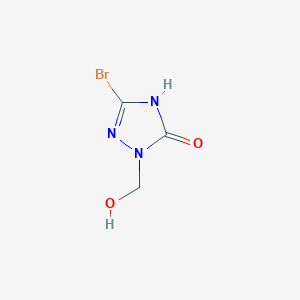
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various active ingredients .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, including the suzuki–miyaura coupling reaction .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Vorbereitungsmethoden
The synthesis of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine can be achieved through several methodsThis process typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods often involve vapor-phase reactions at high temperatures with transition metal-based catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Known for its applications in medicinal chemistry.
Chloro-bis(trifluoromethyl)pyridine: Utilized in various industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in multiple research and industrial domains.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAKTNUQRJXCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)
![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)
![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)


![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)

![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)
![(3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1449834.png)

![3-(2-Ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B1449836.png)
